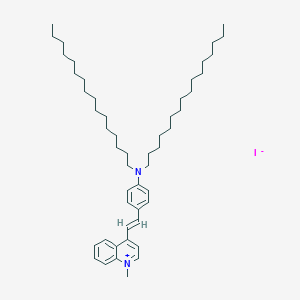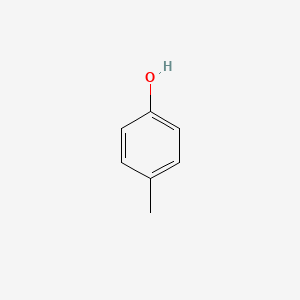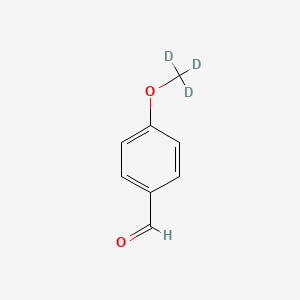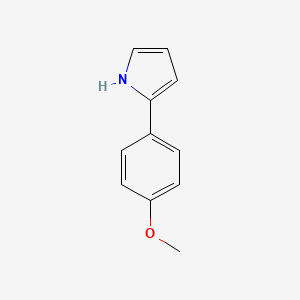
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate” is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
The compound is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .Scientific Research Applications
pH Indicator
SNARF™-5F is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Cell Viability and Proliferation Studies
SNARF™-5F is used in cell viability and proliferation studies . The ability of this compound to indicate pH changes allows researchers to monitor the health and proliferation of cells.
Ionic Homeostasis and Signaling
This compound is used in studies of ionic homeostasis and signaling . Changes in intracellular pH can affect ionic homeostasis and signaling pathways, and SNARF™-5F provides a way to monitor these changes.
Fluorescence Microscopy
SNARF™-5F is used in fluorescence microscopy . Its fluorescence properties make it useful for visualizing pH changes in cells under a microscope.
Flow Cytometry
This compound is also used in flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. SNARF™-5F can be used to monitor pH changes in individual cells as they flow past a viewing window.
Microplate Reader Assays
SNARF™-5F is used in microplate reader assays . These assays are used to measure various biochemical and cellular reactions. The fluorescence properties of SNARF™-5F make it a valuable tool in these assays.
Mechanism of Action
The compound works as a pH indicator, exhibiting a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves the esterification of 5-(6)-Carboxy RhodFluor with acetoxymethyl chloride followed by the acetylation of the resulting product with acetic anhydride.", "Starting Materials": [ "5-(6)-Carboxy RhodFluor", "Acetoxymethyl chloride", "Acetic anhydride", "Pyridine", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Dissolve 5-(6)-Carboxy RhodFluor in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetoxymethyl chloride dropwise to the mixture and stir for an additional 2 hours.", "Step 3: Pour the mixture into a separatory funnel and extract with DCM. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in DCM and add acetic anhydride and pyridine. Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the mixture into a separatory funnel and extract with methanol. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the final product, 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate." ] } | |
CAS RN |
126208-13-7 |
Molecular Formula |
C32H25NO9 |
Molecular Weight |
567.54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)
![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)




